molecular formula C10H13NO3 B1530744 4-hydroxy-N-[(2S)-2-hydroxypropyl]benzamide CAS No. 1141930-90-6

4-hydroxy-N-[(2S)-2-hydroxypropyl]benzamide

Cat. No.: B1530744
CAS No.: 1141930-90-6
M. Wt: 195.21 g/mol
InChI Key: NYGFEEOHVNIUEK-ZETCQYMHSA-N
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Description

4-Hydroxy-N-[(2S)-2-hydroxypropyl]benzamide is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a benzamide core with hydroxyl groups at the 4-position of the benzene ring and the 2-position of the propyl chain, making it a unique molecule with interesting properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-N-[(2S)-2-hydroxypropyl]benzamide typically involves the following steps:

  • Benzamide Formation: The starting material, benzene, undergoes nitration to form nitrobenzene, which is then reduced to aniline. The aniline is acylated with acetic anhydride to produce benzamide.

  • Hydroxylation: The benzamide undergoes hydroxylation at the 4-position to introduce the hydroxyl group, resulting in 4-hydroxybenzamide.

  • Chiral Synthesis: The chiral center at the 2-position of the propyl chain is introduced using a chiral auxiliary or a chiral catalyst, resulting in the (2S)-2-hydroxypropyl group.

  • Amide Formation: The final step involves coupling the 4-hydroxybenzamide with the (2S)-2-hydroxypropylamine to form the target compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to increase yield and purity. The use of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can also be employed to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-N-[(2S)-2-hydroxypropyl]benzamide can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

  • Reduction: The amide group can be reduced to an amine.

  • Substitution: The hydroxyl groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus oxychloride (POCl3) can be used for substitution reactions.

Major Products Formed:

  • Oxidation: 4-Hydroxybenzoic acid and 4-hydroxybenzaldehyde are common products.

  • Reduction: 4-Hydroxy-N-[(2S)-2-hydroxypropyl]aniline is a major product.

  • Substitution: Various substituted benzamides can be formed depending on the reagents used.

Scientific Research Applications

4-Hydroxy-N-[(2S)-2-hydroxypropyl]benzamide has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The compound can be used in biological studies to understand the role of benzamide derivatives in cellular processes.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs for various diseases.

  • Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 4-hydroxy-N-[(2S)-2-hydroxypropyl]benzamide exerts its effects involves its interaction with molecular targets and pathways. The hydroxyl groups and the amide group play a crucial role in its biological activity. The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes.

Comparison with Similar Compounds

4-Hydroxy-N-[(2S)-2-hydroxypropyl]benzamide can be compared with other similar compounds, such as:

  • 4-Hydroxybenzamide: Lacks the chiral center at the 2-position.

  • N-[(2S)-2-hydroxypropyl]benzamide: Lacks the hydroxyl group at the 4-position.

  • 4-Hydroxy-N-[(2R)-2-hydroxypropyl]benzamide: Enantiomer with the opposite configuration at the chiral center.

These compounds differ in their chemical structure and, consequently, their biological activity and applications.

Properties

IUPAC Name

4-hydroxy-N-[(2S)-2-hydroxypropyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-7(12)6-11-10(14)8-2-4-9(13)5-3-8/h2-5,7,12-13H,6H2,1H3,(H,11,14)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYGFEEOHVNIUEK-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CNC(=O)C1=CC=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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